10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane
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Overview
Description
10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane is a chemical compound with the molecular formula C16H34O5Si and a molecular weight of 334.52 g/mol . It is characterized by the presence of a dioxolane ring and a trimethoxysilane group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane typically involves the reaction of 10-bromodecanol with 1,3-dioxolane in the presence of a base to form the intermediate 10-(1,3-dioxolan-2-yl)decanol. This intermediate is then reacted with trimethoxysilane under appropriate conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilane group can be hydrolyzed in the presence of water to form silanols, which can further condense to form siloxane bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethoxysilane group is replaced by other nucleophiles.
Oxidation and Reduction: The dioxolane ring can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.
Scientific Research Applications
10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of functionalized silanes and siloxanes, which are important in materials science and surface chemistry.
Biology: The compound is used in the modification of biomolecules and surfaces to study biological interactions and processes.
Mechanism of Action
The mechanism of action of 10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane involves the hydrolysis of the trimethoxysilane group to form silanols, which can then condense to form siloxane bonds. This process is crucial in the formation of stable, cross-linked networks in coatings and adhesives. The dioxolane ring can also participate in various chemical reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane can be compared with other similar compounds, such as:
10-(1,3-dioxolan-2-yl)decyl-dimethoxymethylsilane: This compound has a similar structure but with a dimethoxymethylsilane group instead of a trimethoxysilane group, leading to different reactivity and applications.
10-(1,3-dioxolan-2-yl)decyl-triethoxysilane: This compound has a triethoxysilane group, which affects its hydrolysis and condensation behavior compared to the trimethoxysilane group.
The uniqueness of this compound lies in its combination of a dioxolane ring and a trimethoxysilane group, which imparts distinct chemical properties and a wide range of applications.
Properties
IUPAC Name |
10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O5Si/c1-17-22(18-2,19-3)15-11-9-7-5-4-6-8-10-12-16-20-13-14-21-16/h16H,4-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAFKLOZAKNYLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCC1OCCO1)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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